molecular formula C22H20N2O4 B14950651 N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B14950651
M. Wt: 376.4 g/mol
InChI Key: QTFYOPHNNBMJEX-OEAKJJBVSA-N
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Description

N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthyl group, an ethoxy substituent, and a benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves the condensation of 2-ethoxy-1-naphthaldehyde with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and benzodioxine rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The naphthyl and benzodioxine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • N’-[(E)-(2-METHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE
  • N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE

Uniqueness: The presence of the ethoxy group in N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE imparts unique electronic and steric properties, distinguishing it from its methoxy analog

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H20N2O4/c1-2-26-19-9-7-15-5-3-4-6-17(15)18(19)14-23-24-22(25)16-8-10-20-21(13-16)28-12-11-27-20/h3-10,13-14H,2,11-12H2,1H3,(H,24,25)/b23-14+

InChI Key

QTFYOPHNNBMJEX-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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